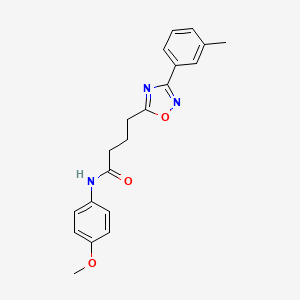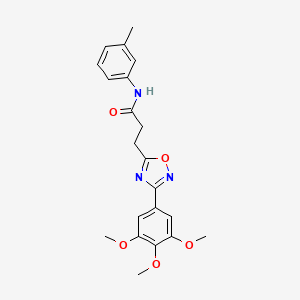
N-(m-tolyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(m-tolyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as TPOP, is a chemical compound that has been the subject of intense scientific research due to its potential applications in various fields. TPOP is a member of the oxadiazole family of compounds, which have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of N-(m-tolyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This compound has also been found to inhibit the growth and proliferation of bacterial and fungal pathogens by disrupting key metabolic pathways.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the modulation of key signaling pathways involved in cellular growth and differentiation. This compound has also been found to possess antioxidant activity, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of N-(m-tolyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide for use in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are a number of potential future directions for research on N-(m-tolyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, including the development of new anticancer drugs based on its structure and activity, the optimization of its antimicrobial activity for use as a new class of antibiotics, and the investigation of its potential therapeutic effects in other areas, such as inflammation and neurodegenerative diseases.
合成法
N-(m-tolyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a variety of methods, including the reaction of m-toluidine with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the conversion of the resulting intermediate to this compound using a suitable reagent. Other methods for synthesizing this compound include the reaction of m-toluidine with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-thiol, followed by the conversion of the intermediate to this compound using a suitable oxidizing agent.
科学的研究の応用
N-(m-tolyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been found to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antimicrobial activity against a variety of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(3-methylphenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-13-6-5-7-15(10-13)22-18(25)8-9-19-23-21(24-29-19)14-11-16(26-2)20(28-4)17(12-14)27-3/h5-7,10-12H,8-9H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXNAKHYUCTLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


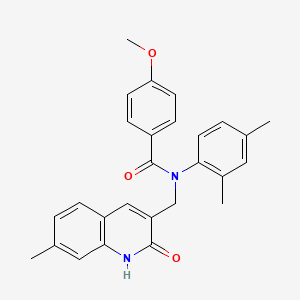

![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7699553.png)
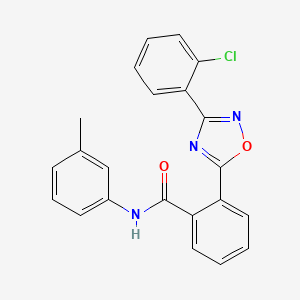
![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B7699599.png)


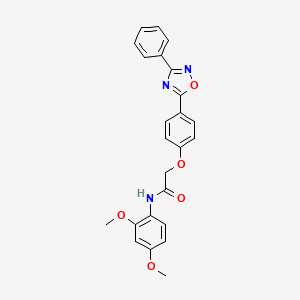
![3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7699612.png)
